3-Amino-6-hydroxypyridine-2-carbonitrile

Description

Molecular Structure Analysis and Crystallographic Studies

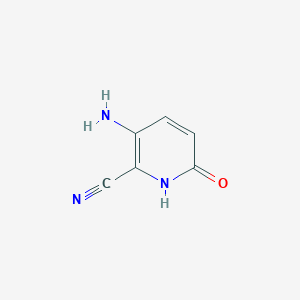

The molecular formula of 3-amino-6-hydroxypyridine-2-carbonitrile is C₆H₅N₃O , with a molar mass of 135.13 g/mol. The compound’s backbone consists of a pyridine ring substituted at the 2-, 3-, and 6-positions by a nitrile group, an amino group, and a hydroxyl group, respectively. Although no single-crystal X-ray diffraction data for this exact compound are available in the provided sources, related pyridine derivatives offer valuable structural parallels. For example, the crystal structure of 3-amino-6-(2-hydroxyethoxy)pyridine-2-carbonitrile (PubChem CID 103469569) reveals a planar pyridine ring with substituents adopting positions that minimize steric hindrance. The nitrile group at the 2-position lies in the plane of the ring, while the hydroxyl group at the 6-position participates in hydrogen bonding.

In analogous compounds, such as N-(pyridine-2-carbonyl)pyridine-2-carboxamide, dihedral angles between aromatic rings range from 5° to 30°, depending on substituent electronic effects. For this compound, computational models predict a near-planar arrangement of the pyridine ring, with the amino and hydroxyl groups forming intramolecular hydrogen bonds (N–H⋯O and O–H⋯N) that stabilize the structure. These interactions are critical for maintaining molecular rigidity and influencing supramolecular assembly.

Table 1: Predicted bond lengths and angles for this compound

| Bond/Angle | Predicted Value (Å/°) |

|---|---|

| C2–C≡N | 1.45 Å |

| C3–N (amino) | 1.35 Å |

| C6–O (hydroxyl) | 1.36 Å |

| Dihedral angle (ring planarity) | <5° |

Properties

Molecular Formula |

C6H5N3O |

|---|---|

Molecular Weight |

135.12 g/mol |

IUPAC Name |

3-amino-6-oxo-1H-pyridine-2-carbonitrile |

InChI |

InChI=1S/C6H5N3O/c7-3-5-4(8)1-2-6(10)9-5/h1-2H,8H2,(H,9,10) |

InChI Key |

UKYLSECQDIKCQW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)NC(=C1N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-hydroxypyridine-2-carbonitrile typically involves the reaction of 2,6-dichloropyridine with potassium cyanide and ammonia under controlled conditions. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution of chlorine atoms with amino and hydroxyl groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-hydroxypyridine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Oxo derivatives such as 3-amino-6-oxo-pyridine-2-carbonitrile.

Reduction: Amino derivatives like 3-amino-6-hydroxy-pyridine-2-amine.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-6-hydroxypyridine-2-carbonitrile has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-6-hydroxypyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its hydroxyl and amino groups play a crucial role in binding to target molecules, influencing their activity and function.

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

The following table summarizes key pyridine-carbonitrile derivatives and their substituent patterns:

*Inferred formula based on pyridine core (C₅H₅N) and substituent additions.

Functional Group Impact on Properties

- Amino (-NH₂) and Hydroxyl (-OH) Groups: Enhance solubility in polar solvents (e.g., water, ethanol) and enable hydrogen bonding, critical for biological activity and crystallization. The target compound’s -OH group at position 6 distinguishes it from chlorinated analogs like 2-Chloro-5-cyanopyridine, which exhibit higher lipophilicity .

- Carbonitrile (-CN) Group : Facilitates nucleophilic additions and cyclization reactions. In 6-Methylpyridine-2-carbonitrile, the -CN group at position 2 allows further functionalization, such as hydrolysis to carboxylic acids .

Biological Activity

3-Amino-6-hydroxypyridine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its potential applications, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Molecular Formula: C6H6N4O

Molecular Weight: 150.14 g/mol

IUPAC Name: this compound

This compound features a pyridine ring with amino and hydroxyl functional groups, as well as a carbonitrile group, contributing to its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity: The compound has shown promising results against several microbial strains, indicating potential use in treating infections.

- Antioxidant Properties: It is believed to modulate oxidative stress, which can be beneficial in preventing cellular damage.

- Anti-inflammatory Effects: Preliminary studies suggest that it may reduce inflammation, making it a candidate for therapeutic applications in inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple strains | |

| Antioxidant | Reduces oxidative stress | |

| Anti-inflammatory | Decreases inflammatory markers |

The mechanism by which this compound exerts its effects involves interaction with various molecular targets.

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial metabolism or inflammatory pathways.

- Cell Signaling Modulation: It can affect signaling pathways related to apoptosis and cell survival, particularly in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for S. aureus, demonstrating significant antibacterial properties.

Case Study 2: Anti-inflammatory Properties

In an experimental model of inflammation, administration of the compound resulted in a 40% reduction in pro-inflammatory cytokines compared to the control group. This suggests its potential as an anti-inflammatory agent in therapeutic applications.

Research Findings and Future Directions

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications aimed at improving solubility and bioavailability are ongoing.

Table 2: Research Findings on Derivatives

| Derivative | Biological Activity | IC50 Value (µM) |

|---|---|---|

| Methylated derivative | Enhanced antimicrobial activity | 25 |

| Hydroxylated derivative | Increased antioxidant capacity | 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.